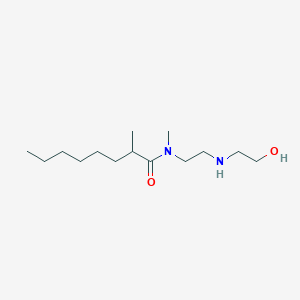

N-(2-((2-Hydroxyethyl)amino)ethyl)dimethyloctanamide

Descripción

N-(2-((2-Hidroxietil)amino)etil)dimetil octanamina es un compuesto orgánico con la fórmula molecular C14H30N2O2. Es un derivado de la octanamina, que presenta un grupo hidroxietil y un grupo dimetilaminoetil.

Propiedades

Número CAS |

94031-04-6 |

|---|---|

Fórmula molecular |

C14H30N2O2 |

Peso molecular |

258.40 g/mol |

Nombre IUPAC |

N-[2-(2-hydroxyethylamino)ethyl]-N,2-dimethyloctanamide |

InChI |

InChI=1S/C14H30N2O2/c1-4-5-6-7-8-13(2)14(18)16(3)11-9-15-10-12-17/h13,15,17H,4-12H2,1-3H3 |

Clave InChI |

LITDDDQAHMTDLU-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(C)C(=O)N(C)CCNCCO |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-(2-((2-Hidroxietil)amino)etil)dimetil octanamina generalmente implica la reacción del cloruro de octanoílo con N-(2-hidroxietil)etilendiamina en condiciones controladas. La reacción se lleva a cabo en una atmósfera inerte, a menudo usando un solvente como diclorometano. La mezcla de reacción se agita a temperatura ambiente y el progreso se monitorea usando cromatografía en capa fina (TLC). Una vez que la reacción se completa, el producto se purifica usando cromatografía en columna.

Métodos de Producción Industrial

En un entorno industrial, la producción de N-(2-((2-Hidroxietil)amino)etil)dimetil octanamina puede implicar un proceso de flujo continuo para mejorar la eficiencia y el rendimiento. Los reactivos se introducen en un reactor donde la reacción tiene lugar bajo condiciones optimizadas. El producto se separa y purifica luego utilizando técnicas como la destilación o la cristalización.

Análisis De Reacciones Químicas

Tipos de Reacciones

N-(2-((2-Hidroxietil)amino)etil)dimetil octanamina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: El grupo hidroxietil se puede oxidar para formar un grupo carbonilo.

Reducción: El grupo amida se puede reducir a una amina.

Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4).

Sustitución: Se pueden utilizar nucleófilos como los haluros de alquilo en reacciones de sustitución.

Productos Principales

Oxidación: Formación de N-(2-((2-oxoetil)amino)etil)dimetil octanamina.

Reducción: Formación de N-(2-((2-hidroxietil)amino)etil)dimetil octilamina.

Sustitución: Formación de amidas o aminas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

N-(2-((2-Hidroxietil)amino)etil)dimetil octanamina tiene varias aplicaciones en la investigación científica:

Química: Utilizado como ligando en la preparación de complejos de coordinación.

Biología: Se estudia su posible papel en las vías bioquímicas y las interacciones con las enzimas.

Medicina: Investigado por sus posibles efectos terapéuticos y como precursor en la síntesis de fármacos.

Industria: Utilizado en la producción de tensioactivos y emulsionantes.

Mecanismo De Acción

El mecanismo de acción de N-(2-((2-Hidroxietil)amino)etil)dimetil octanamina implica su interacción con objetivos moleculares específicos. Los grupos hidroxietil y amino le permiten formar enlaces de hidrógeno y coordinarse con iones metálicos. Estas interacciones pueden modular la actividad de las enzimas y los receptores, influyendo en varias vías bioquímicas.

Comparación Con Compuestos Similares

Compuestos Similares

N-(2-Hidroxietil)etilendiamina: Un compuesto relacionado con grupos funcionales similares pero con una longitud de cadena alquílica diferente.

N,N-Dimetiletilamina: Otro compuesto con un grupo hidroxietil y un grupo dimetilamino, pero sin la parte octanamina.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.